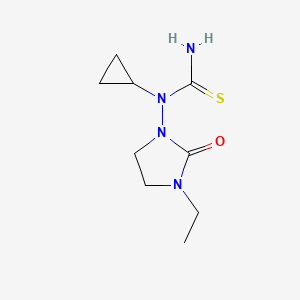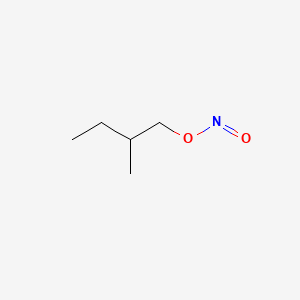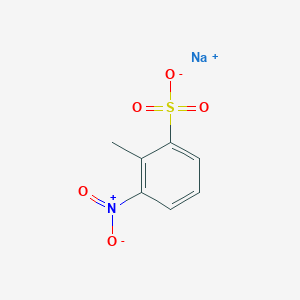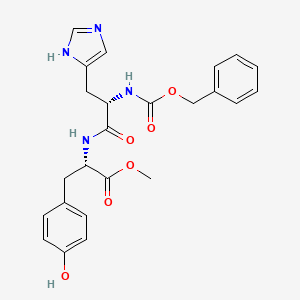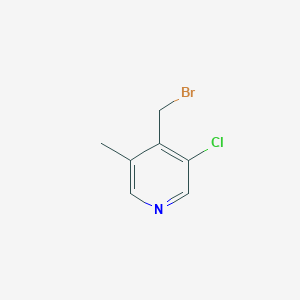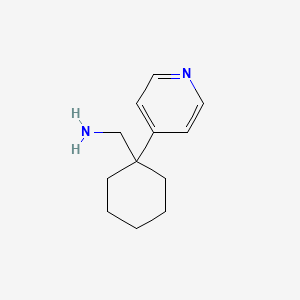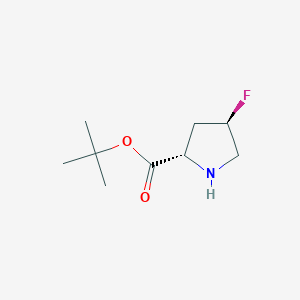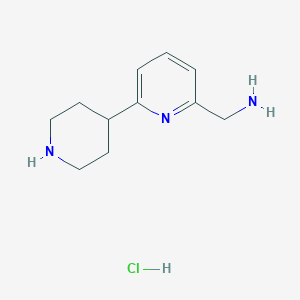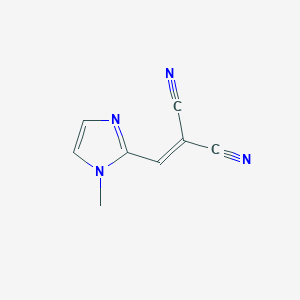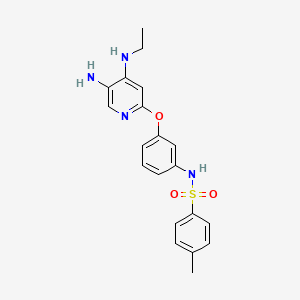
N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a pyridine ring, which is a common structural motif in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Pyridine Derivative: : The initial step involves the synthesis of the 5-amino-4-(ethylamino)pyridine derivative. This can be achieved through a nucleophilic substitution reaction where an appropriate pyridine precursor reacts with ethylamine under controlled conditions.
-
Coupling with Phenol Derivative: : The next step involves the coupling of the pyridine derivative with a phenol derivative. This is usually done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Sulfonamide Formation: : The final step is the introduction of the sulfonamide group. This can be achieved by reacting the coupled product with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfonic acid derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may serve as a model compound for understanding the behavior of sulfonamide-based drugs.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new drugs. Sulfonamides are known for their antibacterial properties, and the pyridine ring is a common feature in many therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of sulfonamides and pyridines.
Mechanism of Action
The mechanism of action of N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridine ring can further enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the pyridine ring.
N-(3-(4-Aminophenoxy)phenyl)-4-methylbenzenesulfonamide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
N-(3-((5-Amino-4-(ethylamino)pyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the pyridine ring, which together provide a versatile platform for chemical modifications and potential biological activity
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-[5-amino-4-(ethylamino)pyridin-2-yl]oxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N4O3S/c1-3-22-19-12-20(23-13-18(19)21)27-16-6-4-5-15(11-16)24-28(25,26)17-9-7-14(2)8-10-17/h4-13,24H,3,21H2,1-2H3,(H,22,23) |
InChI Key |
TUVWRSDBYFHJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=C1N)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



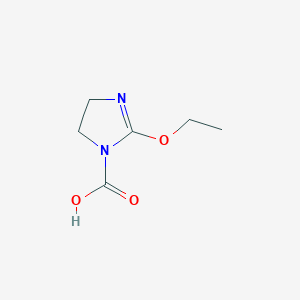
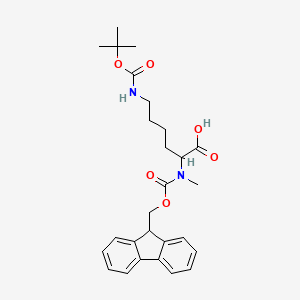
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

